

discovery of the p19 subunit of IL-23

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IV-23

Cat. No.: B12422238

[Get Quote](#)

An In-depth Technical Guide to the Discovery of the p19 Subunit of IL-23

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-23 (IL-23) is a pivotal pro-inflammatory cytokine in the IL-12 family, implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, Crohn's disease, and rheumatoid arthritis.^{[1][2]} It is a heterodimeric cytokine, composed of two disulfide-linked subunits: the p40 subunit (IL-12B), which it shares with IL-12, and a unique p19 subunit (IL-23A) that defines its distinct biological function.^{[1][3][4]} The discovery of the p19 subunit in 2000 was a landmark event, fundamentally altering the understanding of the IL-12 cytokine family and revealing a new therapeutic target that has since led to the development of highly effective biologic drugs.^{[1][4]} This guide provides a detailed technical overview of the core science behind the discovery of p19, the experimental protocols used for its characterization, and the signaling pathways it initiates.

The Seminal Discovery of the p19 Subunit

The p19 subunit was identified in 2000 by Robert Kastelein, Birgit Oppmann, and their colleagues at the DNAX Research Institute.^{[1][5][6]} The discovery was not accidental but the result of a deliberate "gene hunting" strategy that combined computational biology with traditional biochemical and immunological methods.^{[4][7]}

Researchers performed a computational screen of expressed sequence tag (EST) databases, searching for novel sequences with distant homology to the p35 subunit of IL-12.^{[6][8][9]} This

bioinformatic approach identified a novel sequence encoding a protein they termed 'p19'.^{[6][8]}

Initial experiments showed that the p19 protein, when expressed alone, had no discernible biological activity.^{[6][8]} The critical breakthrough came with the hypothesis that p19 might function as part of a heterodimer, similar to other members of the IL-12 family. Co-expression of p19 with the IL-12 p40 subunit resulted in the formation of a novel, biologically active, composite cytokine. This new cytokine was named IL-23.^{[6][8]} Further investigation revealed that activated dendritic cells and macrophages are the primary producers of this IL-23 (p19/p40) complex.^{[6][9]} This discovery was crucial as it distinguished the roles of IL-23 from the well-established functions of IL-12 (p35/p40), paving the way for more targeted therapeutic strategies.^[1]

Experimental Protocols

The characterization of p19 and IL-23 relied on a series of key experimental methodologies.

Computational Discovery and Molecular Cloning

- Database Mining: The initial identification of the p19 sequence was performed by searching public and proprietary EST databases using the protein sequence of the IL-12 p35 subunit as a query. TBLASTN, an algorithm that compares a protein query to a translated nucleotide database, was likely used to find sequences with low but significant homology.
- Full-Length cDNA Cloning: Once a promising EST fragment was identified, 5' and 3' Rapid Amplification of cDNA Ends (RACE) was performed using gene-specific primers on cDNA libraries derived from activated T cells or dendritic cells. This allowed for the assembly of the full-length coding sequences for both human and mouse p19.^[8] The resulting sequences were confirmed by DNA sequencing.^[8]

Recombinant Protein Expression and Purification

- Vector Construction: The full-length cDNAs for p19 and p40 were subcloned into mammalian expression vectors, often containing an epitope tag (e.g., FLAG or His-tag) to facilitate purification and detection.
- Cell Transfection: To produce the heterodimeric IL-23, vectors for both p19 and p40 were co-transfected into a suitable host cell line, such as Chinese Hamster Ovary (CHO) cells or

Human Embryonic Kidney (HEK) 293 cells. These cells are capable of the necessary post-translational modifications, including disulfide bond formation.

- Protein Purification: The secreted IL-23 heterodimer was purified from the cell culture supernatant. A common method involves affinity chromatography using an antibody specific for the p40 subunit, followed by further purification steps like ion-exchange or size-exclusion chromatography to ensure high purity.

Biological Activity Assays

- STAT Activation Assay: The ability of IL-23 to activate downstream signaling was assessed by measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
 - Cell Stimulation: Phytohemagglutinin (PHA)-activated T cell blasts were incubated with purified recombinant IL-23, IL-12, or a control for a short period (e.g., 15-30 minutes).
 - Lysis and Protein Analysis: Cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE.
 - Western Blotting: Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated STAT4 (p-STAT4) and total STAT4. The seminal studies showed that IL-23, despite not binding to the IL-12R β 2 receptor subunit, could still activate Stat4 in these cells.[6][8]
- T-Cell Proliferation Assay: This assay measured the ability of IL-23 to induce the proliferation of specific T cell subsets.
 - Cell Isolation: Target cell populations, such as mouse memory (CD4+CD45R low) T cells or human memory (CD45RO+) T cells, were purified from spleen or peripheral blood using methods like fluorescence-activated cell sorting (FACS) or magnetic bead separation.[6]
 - Cell Culture: Cells were cultured in 96-well plates and stimulated with varying concentrations of IL-23 or IL-12 for several days (e.g., 3-5 days).
 - Proliferation Measurement: Proliferation was quantified by adding a pulse of 3H-thymidine for the final 18-24 hours of culture. The amount of incorporated radiolabel, which is

proportional to the rate of DNA synthesis, was measured using a scintillation counter.

- IFN- γ Production Assay: This assay quantified the production of a key effector cytokine by T cells in response to IL-23.
 - Cell Stimulation: PHA-activated T cell blasts or purified memory T cells were cultured with IL-23, IL-12, or a control for 24-48 hours.
 - Supernatant Collection: The cell culture supernatant was collected.
 - ELISA: The concentration of IFN- γ in the supernatant was measured using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) with a specific pair of capture and detection antibodies for IFN- γ .[\[6\]](#)

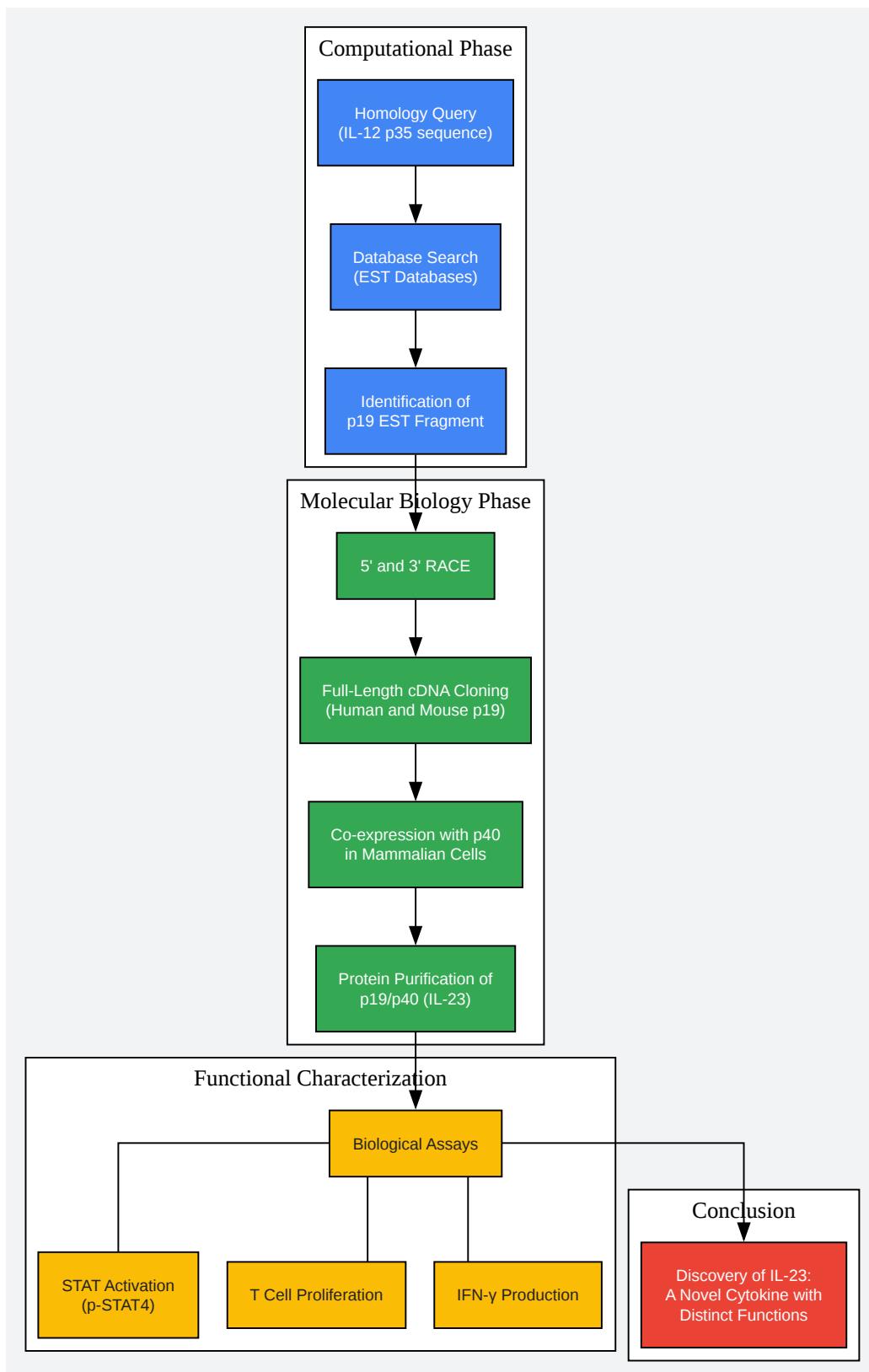
Quantitative Data Summary

The initial characterization of IL-23 revealed biological activities that were both similar to and distinct from those of IL-12.

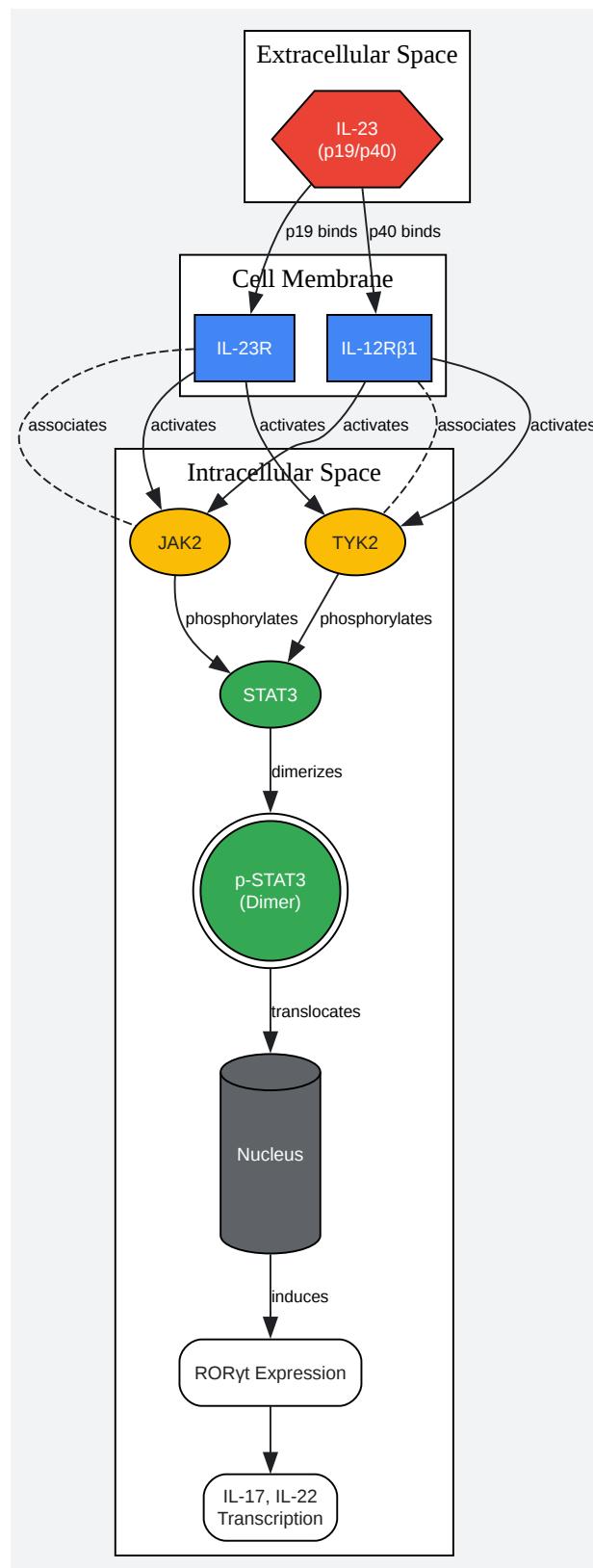
Table 1: Proliferative Response of T Cell Subsets to IL-23 vs. IL-12

Cell Type	Stimulus	Proliferative Response (3H-Thymidine Incorporation)	Reference
Mouse Memory (CD4+CD45R ^{bright}) T Cells	IL-12	No significant proliferation	[6][8]
IL-23	Strong proliferation	[6][8]	
Human PHA-Activated T Blasts	IL-12	Strong proliferation	[6]
IL-23	Strong proliferation	[6]	
Human Memory (CD45RO+) T Cells	IL-12	Proliferation	[6]
IL-23	Proliferation	[6]	

Table 2: IFN- γ Production by T Cells in Response to IL-23 vs. IL-12


Cell Type	Stimulus	IFN- γ Production	Reference
Human PHA-Activated T Blasts	IL-12	High	[6]
IL-23	High	[6]	
Human Memory (CD45RO+) T Cells	IL-12	High	[6]
IL-23	High	[6]	

A key finding was that while both cytokines could stimulate IFN- γ production, only IL-23 could induce strong proliferation of mouse memory T cells, highlighting a unique biological function. [6][8]


Visualizing Discovery and Function

Experimental and Logical Workflows

The following diagrams illustrate the workflow of the p19 discovery and the resulting signaling cascade.

[Click to download full resolution via product page](#)

Workflow for the discovery of the p19 subunit and IL-23.

[Click to download full resolution via product page](#)

The IL-23 signaling cascade initiated by p19/p40 binding.

IL-23 Receptor and Signaling Pathway

IL-23 exerts its effects by binding to a heterodimeric cell-surface receptor complex.^{[3][10]} The p19 subunit binds to the IL-23 receptor (IL-23R), while the p40 subunit interacts with the IL-12 receptor beta 1 (IL-12R β 1), a subunit also used by the IL-12 receptor.^{[5][10][11]}

This ligand-receptor engagement brings together the receptor-associated Janus kinases (JAKs), specifically JAK2 which is constitutively associated with IL-23R, and Tyrosine kinase 2 (Tyk2), which is associated with IL-12R β 1.^{[3][10][12]} The proximity of these kinases leads to their trans-phosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IL-23R, creating docking sites for STAT proteins.^{[10][12]} IL-23 signaling predominantly activates STAT3, with lesser activation of STAT1, STAT4, and STAT5.^[3] Phosphorylated STAT3 molecules dimerize, translocate to the nucleus, and act as transcription factors.^{[5][10]} A key downstream effect is the induction and stabilization of the transcription factor ROR γ t, which is the master regulator for Th17 cells, leading to the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.^{[5][10]}

Conclusion

The discovery of the p19 subunit of IL-23, driven by a combination of bioinformatics and rigorous immunological experimentation, was a seminal moment in immunology and drug development. It resolved the functional distinction between IL-12 and the newly identified IL-23, revealing IL-23 as a master regulator of a unique subset of memory T cells (later defined as Th17 cells) and a critical driver of chronic inflammation.^[4] The detailed understanding of its structure, function, and signaling pathway has enabled the development of highly specific monoclonal antibodies targeting the p19 subunit. These therapies have shown remarkable efficacy in treating a range of autoimmune diseases, validating the discovery of p19 as a cornerstone of modern immunology and a triumph for translational science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery of the p19 subunit of IL-23]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12422238#discovery-of-the-p19-subunit-of-il-23\]](https://www.benchchem.com/product/b12422238#discovery-of-the-p19-subunit-of-il-23)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com